Styraxlignolide F

Description

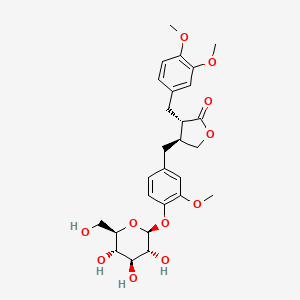

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Source and Biological Insights of Styraxlignolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Styraxlignolide F, a dibenzyl-γ-butyrolactone lignan, has been identified as a constituent of the Japanese Snowbell tree, Styrax japonica. This technical guide provides a comprehensive overview of its natural source, isolation, and potential biological activities. Drawing upon existing literature, this document details the general experimental protocols for its extraction and purification, and presents available quantitative data. Furthermore, it explores the potential signaling pathways modulated by this class of compounds, with a focus on the anti-inflammatory and apoptotic pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of Styraxlignolide F.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. Among these, dibenzyl-γ-butyrolactone lignans have garnered significant interest for their potential pharmacological applications. Styraxlignolide F is a member of this subclass, first isolated and characterized from the stem bark of Styrax japonica Siebold & Zucc., a deciduous tree native to East Asia[1]. This document provides an in-depth exploration of the natural origin of Styraxlignolide F, methodologies for its isolation, and an analysis of its potential biological signaling pathways based on current scientific knowledge.

Natural Source and Isolation

The primary and thus far only reported natural source of Styraxlignolide F is the stem bark of Styrax japonica, commonly known as the Japanese Snowbell[1]. This species belongs to the family Styracaceae.

General Isolation Protocol

While a specific, detailed protocol for the isolation of Styraxlignolide F with precise yields is not extensively documented in publicly available literature, the general methodology can be inferred from the initial discovery and studies on related compounds from Styrax japonica. The process typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Lignan Isolation from Styrax japonica

-

Plant Material Collection and Preparation: The stem bark of Styrax japonica is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered stem bark is extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol. Styraxlignolide F, being a lignan, is typically found in the EtOAc-soluble fraction.

-

Chromatographic Separation: The EtOAc fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This may include:

-

Column Chromatography: Silica gel column chromatography is often used as an initial separation step, with a gradient of solvents such as a mixture of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

-

Structure Elucidation: The structure of the isolated Styraxlignolide F is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

Quantitative Data

| Compound | Plant Part | Starting Material (Dry Weight) | Yield (mg) | Reference |

| Styrlignan A | Stem | 5 kg | 16.4 | (Wu et al., 2008) |

| Dihydroguaiaretic acid | Stem | 5 kg | 31.2 | (Wu et al., 2008) |

| 4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxy-phenol | Stem | 5 kg | 12.8 | (Wu et al., 2008) |

| Prinsepiol | Stem | 5 kg | 6.4 | (Wu et al., 2008) |

| Dehydrodiconiferyl alcohol | Stem | 5 kg | 15.4 | (Wu et al., 2008) |

Table 1: Yield of various lignans isolated from Styrax japonica.

Biosynthesis of Dibenzyl-γ-butyrolactone Lignans

The biosynthesis of lignans, including the dibenzyl-γ-butyrolactone scaffold of Styraxlignolide F, originates from the phenylpropanoid pathway. The general biosynthetic route leading to key precursors is illustrated below.

Figure 1: General biosynthetic pathway of dibenzyl-γ-butyrolactone lignans.

This pathway begins with the oxidative coupling of two coniferyl alcohol molecules, mediated by dirigent proteins, to form pinoresinol[2][3][4][5][6]. Subsequent reductions and oxidations lead to the formation of matairesinol, a key intermediate with the dibenzyl-γ-butyrolactone core structure[2][3][4][5][6]. Styraxlignolide F is likely formed through further modifications of such precursors, including glycosylation.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by Styraxlignolide F are limited. However, based on the known biological activities of other compounds isolated from Styrax japonica and the general properties of lignans, potential mechanisms of action can be proposed.

Anti-inflammatory Activity and the NF-κB Pathway

Several compounds from the stem bark of Styrax japonica have demonstrated anti-inflammatory properties. For instance, styraxoside A has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the activation of Nuclear Factor-kappa B (NF-κB)[7]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2[8][9][10][11]. It is plausible that Styraxlignolide F may exert anti-inflammatory effects through a similar mechanism.

Figure 2: Proposed inhibition of the NF-κB signaling pathway by Styraxlignolide F.

Apoptosis Signaling Pathways

Lignans are known to induce apoptosis in various cancer cell lines. While the specific apoptotic mechanism of Styraxlignolide F has not been elucidated, two major pathways are generally involved in apoptosis: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis[12].

Figure 3: General overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion

Styraxlignolide F is a naturally occurring dibenzyl-γ-butyrolactone lignan found in the stem bark of Styrax japonica. While detailed studies on its biological activity are still emerging, its chemical structure and the known properties of related compounds suggest potential anti-inflammatory and pro-apoptotic effects. Further research is warranted to fully elucidate the pharmacological profile of Styraxlignolide F, including its specific molecular targets and signaling pathways. This technical guide provides a foundational framework for such investigations, consolidating the current knowledge on its natural source and potential mechanisms of action.

References

- 1. Styrax japonicus - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. matairesinol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Styraxoside A isolated from the stem bark of Styrax japonica inhibits lipopolysaccharide-induced expression of inducible nitric oxide synthase and cyclooxygenase-2 in RAW 264.7 cells by suppressing nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

Chemical structure and properties of Styraxlignolide F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Styraxlignolide F is a naturally occurring dibenzyl-γ-butyrolactone lignan isolated from Styrax japonica, the Japanese snowbell tree. This compound has garnered scientific interest due to its diverse biological activities, including anticancer, antioxidant, antibacterial, and antifungal properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Styraxlignolide F, along with available experimental details. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Styraxlignolide F is a complex lignan glycoside. Its structure was elucidated through spectroscopic analysis.

Table 1: Physicochemical Properties of Styraxlignolide F

| Property | Value | Source |

| IUPAC Name | (3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | N/A |

| Molecular Formula | C₂₇H₃₄O₁₁ | N/A |

| Molecular Weight | 534.55 g/mol | N/A |

| CAS Number | 823214-06-8 | N/A |

| Appearance | Powder | N/A |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | N/A |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Styraxlignolide F. The following tables summarize the key spectral features.

Table 2: ¹H-NMR Spectral Data of Styraxlignolide F

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 3: ¹³C-NMR Spectral Data of Styraxlignolide F

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in search results |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of Styraxlignolide F

| Technique | Key Peaks/Signals |

| IR (KBr, cm⁻¹) | Data not available in search results |

| HR-ESI-MS (m/z) | Data not available in search results |

Isolation and Synthesis

Natural Source and Isolation

Styraxlignolide F is a natural product isolated from the stem bark of Styrax japonica Sieb. & Zucc. (Styracaceae). The general workflow for the isolation of lignans from Styrax japonica is outlined below.

Experimental Protocol for Isolation (General)

A detailed experimental protocol for the specific isolation of Styraxlignolide F is not available in the provided search results. However, a general procedure for the isolation of lignans from Styrax species is as follows:

-

Extraction: The air-dried and powdered stem bark of Styrax japonica is extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The biologically active fraction (typically the ethyl acetate or n-butanol fraction for lignans) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing lignans are further purified by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activities

Styraxlignolide F has been reported to exhibit a range of biological activities.

Anticancer Activity

While the anticancer potential of Styraxlignolide F is mentioned, specific quantitative data such as IC₅₀ values against various cancer cell lines are not available in the search results. The general approach to assessing cytotoxicity is outlined below.

Table 5: Reported Cytotoxic Activity of Styraxlignolide F

| Cell Line | IC₅₀ (µM) | Assay Method |

| Data not available in search results |

Antimicrobial Activity

Styraxlignolide F has been reported to possess antibacterial and antifungal properties.

Table 6: Reported Antimicrobial Activity of Styraxlignolide F

| Organism | MIC (µg/mL) | Assay Method |

| Staphylococcus aureus | Data not available in search results | Broth microdilution |

| Escherichia coli | Data not available in search results | Broth microdilution |

| Pseudomonas aeruginosa | Data not available in search results | Broth microdilution |

| Candida albicans | Data not available in search results | Broth microdilution |

| Aspergillus niger | Data not available in search results | Broth microdilution |

Antioxidant Activity

The antioxidant potential of Styraxlignolide F has been noted. Common in vitro assays to determine antioxidant activity include the DPPH and ABTS radical scavenging assays.

Table 7: Reported Antioxidant Activity of Styraxlignolide F

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging Activity | Data not available in search results |

| ABTS Radical Scavenging Activity | Data not available in search results |

Signaling Pathways

Information regarding the specific signaling pathways modulated by Styraxlignolide F is not available in the provided search results. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

Styraxlignolide F is a promising natural product with a range of reported biological activities. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of detailed, publicly available quantitative data and mechanistic studies. This guide summarizes the existing knowledge and highlights the areas where further research is needed to fully characterize the chemical and biological properties of this compound. The detailed experimental protocols and quantitative data, once available, will be crucial for advancing the development of Styraxlignolide F as a potential therapeutic agent.

Styraxlignolide F: A Technical Overview of its Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Dated: November 18, 2025

Abstract

Styraxlignolide F is a naturally occurring dibenzyl-γ-butyrolactone lignan isolated from the stem bark of Styrax japonica. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight, and summarizes the current, albeit limited, scientific understanding of its biological activities. This document details the reported antioxidant capacity of related styraxlignolides and outlines general experimental protocols relevant to the assessment of its potential anti-inflammatory, anticancer, and antimicrobial properties. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Styraxlignolide F is a complex organic molecule with the chemical formula C₂₇H₃₄O₁₁. Key identifying information and physical properties are summarized in the table below. The compound is described as a powder and is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.

| Property | Value | Source |

| CAS Number | 823214-06-8 | [1][2] |

| Molecular Weight | 534.6 g/mol | [3][4] |

| Molecular Formula | C₂₇H₃₄O₁₁ | [3][4] |

| Physical Description | Powder | |

| Source | Styrax japonica | [3] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol |

Biological Activities and Experimental Data

Styraxlignolide F has been noted for its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. However, detailed primary research specifically on Styraxlignolide F is limited. The most concrete evidence of its bioactivity comes from a study on related lignans isolated from Styrax japonica.

Antioxidant Activity

A study by Min et al. (2004) investigated the radical-scavenging activity of several lignans from Styrax japonica using a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. While the study provides specific data for styraxlignolides C, D, and E, it is important to note that these are isomers of Styraxlignolide F. The study reported weak radical-scavenging activity for these related compounds.[2]

| Compound | IC₅₀ (µM) in DPPH Assay |

| Styraxlignolide C | 380 |

| Styraxlignolide D | 278 |

| Styraxlignolide E | 194 |

| (-)-Pinoresinol glucoside | 260 |

Data from Min et al., Journal of Natural Products, 2004.[2]

Anti-inflammatory, Anticancer, and Antimicrobial Activities

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a thorough investigation of Styraxlignolide F's biological activities. These are generalized protocols and would require optimization for the specific compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is based on the methodology that was likely used to assess the antioxidant activity of related styraxlignolides.

Objective: To determine the free radical scavenging capacity of Styraxlignolide F.

Materials:

-

Styraxlignolide F

-

DPPH (1,1-diphenyl-2-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of test compound: Prepare a stock solution of Styraxlignolide F in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of concentrations.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the various concentrations of Styraxlignolide F or ascorbic acid to the wells.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of Styraxlignolide F to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Styraxlignolide F

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well cell culture plate

-

Cell viability assay kit (e.g., MTT)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Styraxlignolide F for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Cell Viability: Perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Anticancer Activity: MTT Assay on MCF-7 Breast Cancer Cells

Objective: To evaluate the cytotoxic effect of Styraxlignolide F on a cancer cell line.

Materials:

-

Styraxlignolide F

-

MCF-7 human breast cancer cell line

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Styraxlignolide F for 24, 48, or 72 hours. Include an untreated control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Logical Relationships

While specific signaling pathways for Styraxlignolide F have not been experimentally elucidated, its potential anti-inflammatory effects could be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

General Experimental Workflow for Bioactivity Screening

Caption: A logical workflow for the initial biological screening of Styraxlignolide F.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized mechanism of Styraxlignolide F in the NF-κB signaling pathway.

Conclusion and Future Directions

Styraxlignolide F is a lignan with a defined chemical structure that has been anecdotally associated with several promising biological activities. The available data from primary research is currently sparse, with quantitative antioxidant data only available for its isomers. To fully realize the therapeutic potential of Styraxlignolide F, rigorous scientific investigation is paramount. Future research should focus on:

-

Confirmation of Bioactivities: Conducting detailed in vitro studies to confirm and quantify its anti-inflammatory, anticancer, and antimicrobial effects.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which Styraxlignolide F exerts its biological effects.

-

In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of the compound.

This technical guide serves as a starting point for these future investigations, providing the necessary foundational information and experimental frameworks.

References

- 1. Styraxlignolide F|823214-06-8|安捷凯 [anjiechem.com]

- 2. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Styraxlignolide F [smolecule.com]

- 4. Chemical Constituents and Their Biological Activities from Genus Styrax | MDPI [mdpi.com]

Unveiling the Therapeutic Potential of Styraxlignolide F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styraxlignolide F is a naturally occurring lignan glycoside isolated from the stem bark of Styrax japonica. Lignans are a class of polyphenolic compounds known for their diverse pharmacological activities. Emerging research has highlighted Styraxlignolide F as a molecule of interest with a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of Styraxlignolide F, presenting available data, experimental methodologies, and postulated signaling pathways to support further research and drug development efforts.

Biological Activities of Styraxlignolide F

Anti-inflammatory Activity

Styraxlignolide F has demonstrated notable anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibitory action suggests that Styraxlignolide F may modulate inflammatory responses by interfering with signaling cascades that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).

Table 1: Anti-inflammatory Activity of Lignans from Styrax japonica

| Compound | Assay System | Endpoint Measured | Observed Effect | Reference |

| Novel Lignans (including compounds related to Styraxlignolide F) | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) concentration | Significant inhibition of NO production | [1] |

Note: Specific quantitative data (e.g., IC50 values) for Styraxlignolide F's anti-inflammatory activity are not yet available in the public domain and represent a key area for future investigation.

Antioxidant Activity

The antioxidant potential of lignans from Styrax japonica has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific data for Styraxlignolide F is not provided in the reviewed literature, related styraxlignolides have exhibited weak to moderate radical-scavenging activity. This suggests that Styraxlignolide F may also contribute to cellular protection against oxidative stress.

Table 2: Antioxidant Activity of Styraxlignolides

| Compound | Assay | IC50 (µM) | Reference |

| Styraxlignolide C | DPPH radical scavenging | 380 | [2] |

| Styraxlignolide D | DPPH radical scavenging | 278 | [2] |

| Styraxlignolide E | DPPH radical scavenging | 194 | [2] |

| (-)-Pinoresinol glucoside | DPPH radical scavenging | 260 | [2] |

Anticancer Potential

Recent computational studies have identified Styraxlignolide F as a potential inhibitor of isocitrate dehydrogenase 1 (IDH1) with the R132H mutation.[3][4] This mutation is a key driver in several cancers, including glioma and cholangiocarcinoma, making Styraxlignolide F a promising candidate for further investigation as a targeted anticancer agent.[5][6][7]

Table 3: Potential Anticancer Activity of Styraxlignolide F

| Target | Cancer Type | Method | Finding | Reference |

| IDH1_R132H | Glioma, Cholangiocarcinoma | Virtual Screening, Molecular Dynamics | Potential inhibitor of mutant IDH1 | [3][4] |

Antimicrobial Activity

Though not extensively detailed in the available literature, lignans as a class are known to possess antibacterial and antifungal properties. A study on a related lignan glycoside, Styraxjaponoside C, from Styrax japonica demonstrated antifungal activity against Candida albicans through membrane disruption.[8] This suggests that Styraxlignolide F may also exhibit antimicrobial effects, warranting further investigation.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Styraxlignolide F are not fully available in the current literature. However, based on the assays mentioned in related studies, the following are representative methodologies.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Styraxlignolide F for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell culture medium and incubating for 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Equal volumes of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of DPPH in methanol is prepared. In a 96-well plate, various concentrations of Styraxlignolide F are added to the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Postulated Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Styraxlignolide F are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Postulated inhibition of the NF-κB pathway by Styraxlignolide F.

General Apoptotic Signaling in Cancer

The potential anticancer activity of Styraxlignolide F may involve the induction of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells.

References

- 1. Lignans from the leaves of Styrax japonicus and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of mIDH1 R132C/S280F Inhibitors from Natural Products by Integrated Molecular Docking, Pharmacophore Modeling and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Candida property of a lignan glycoside derived from Styrax japonica S. et Z. via membrane-active mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Styraxlignolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styraxlignolide F is a naturally occurring lignan isolated from the stem bark of Styrax japonica. Lignans, a class of polyphenolic compounds, are known for their diverse pharmacological activities. Preliminary in vitro studies suggest that Styraxlignolide F possesses a range of biological properties, including anti-inflammatory, cytotoxic, antibacterial, and antifungal activities. This technical guide provides a comprehensive overview of the available in vitro data on Styraxlignolide F and related compounds, details the experimental protocols used in these studies, and visualizes the potential signaling pathways involved in its mechanism of action. While specific quantitative data for Styraxlignolide F is limited in the currently available literature, this guide aims to provide a foundational understanding for researchers and drug development professionals interested in this compound.

Biological Activities and In Vitro Data

While direct quantitative in vitro data for Styraxlignolide F is not extensively available in the public domain, studies on related lignans from the Styrax genus and other natural products provide valuable insights into its potential efficacy. The following sections summarize the key biological activities attributed to Styraxlignolide F and present illustrative data from closely related compounds.

Cytotoxic Activity

Lignans are widely investigated for their potential as anticancer agents. Studies on lignans isolated from Styrax species have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study on egonol and homoegonol, benzofuran lignans from Styrax camporum, provides a framework for the potential cytotoxic profile of Styraxlignolide F.

Table 1: Cytotoxic Activity of Related Lignans (Egonol and Homoegonol) against Human Cancer Cell Lines

| Cell Line | Compound | IC50 (µg/mL) at 72h |

| MCF-7 (Breast Cancer) | Egonol | > 100 |

| Homoegonol | > 100 | |

| Egonol + Homoegonol | 13.31 | |

| HeLa (Cervical Cancer) | Egonol | 43.12 |

| Homoegonol | 39.21 | |

| Egonol + Homoegonol | 28.19 | |

| HepG2 (Liver Cancer) | Egonol | 25.50 |

| Homoegonol | 55.00 | |

| Egonol + Homoegonol | 11.20 | |

| B16F10 (Melanoma) | Egonol | 59.80 |

| Homoegonol | 65.40 | |

| Egonol + Homoegonol | 40.10 |

Data extracted from a study on lignans from Styrax camporum and is intended to be illustrative of the potential activity of related compounds.

Anti-inflammatory Activity

Styraxlignolide F is suggested to possess anti-inflammatory properties. In vitro anti-inflammatory activity is commonly assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). While specific IC50 values for Styraxlignolide F are not available, studies on other lignans from Styrax japonica have shown significant inhibitory effects on NO production.

Table 2: Anti-inflammatory Activity of Lignans from Styrax japonica

| Compound | Concentration (µM) | NO Production Inhibition (%) |

| Styraxoside A | 10 | ~40% |

| 50 | ~75% | |

| Egonol | 50 | ~30% |

| Masutakeside I | 50 | ~25% |

Illustrative data based on studies of related compounds from the same plant genus.

Antimicrobial Activity

Preliminary reports suggest that Styraxlignolide F exhibits antibacterial and antifungal properties. The efficacy of antimicrobial compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Anticipated Antimicrobial Activity Profile for Styraxlignolide F

| Microorganism | Type | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

Specific MIC values for Styraxlignolide F are not currently available in the reviewed literature.

Experimental Protocols

This section details the standard methodologies employed for the in vitro evaluation of the biological activities discussed above. These protocols can serve as a guide for researchers planning to investigate the properties of Styraxlignolide F.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of Styraxlignolide F (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

After a 24, 48, or 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.

-

The cells are pre-treated with various concentrations of Styraxlignolide F for 1 hour.

-

LPS (1 µg/mL) is then added to induce an inflammatory response, and the cells are incubated for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytokine Production Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with Styraxlignolide F and LPS as described in the NO production assay.

-

Experimental Procedure:

-

After the 24-hour incubation with LPS, the cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis: The cytokine concentrations are calculated from a standard curve, and the percentage of inhibition is determined relative to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB), while fungal strains (e.g., Candida albicans) are grown in RPMI-1640 medium. The inoculums are adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Experimental Procedure:

-

Two-fold serial dilutions of Styraxlignolide F are prepared in the appropriate broth in a 96-well microtiter plate.

-

The standardized microbial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of lignans are often attributed to their ability to modulate key cellular signaling pathways. Based on the known effects of related compounds, Styraxlignolide F may exert its anti-inflammatory and cytotoxic effects through the inhibition of pathways such as the NF-κB and PI3K/Akt signaling cascades.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Styraxlignolide F may inhibit this pathway by preventing the degradation of IκBα or by blocking the nuclear translocation of NF-κB.

Styraxlignolide F: A Literature Review for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Lignans, a class of polyphenolic compounds found in plants, have emerged as a promising source of anticancer drug candidates.[1][2] The genus Styrax, known for its production of resinous benzoin, is a rich source of various bioactive lignans.[3] Among these, Styraxlignolide F, a butyrolactone lignan isolated from Styrax japonica, represents a molecule of significant interest for oncological research. While direct studies on the anticancer properties of Styraxlignolide F are nascent, the well-documented activities of structurally related lignans from the Styrax genus and the broader dibenzylbutyrolactone class provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide synthesizes the existing literature on the anticancer activities of Styrax-derived compounds and related lignans, providing a comprehensive overview of their cytotoxic effects, mechanisms of action, and the experimental methodologies used in their evaluation. This information serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of Styraxlignolide F.

Cytotoxic Activity of Styrax Compounds and Related Lignans

Studies on various compounds isolated from the Styrax genus have demonstrated significant cytotoxic activity against a range of human cancer cell lines. While specific data for Styraxlignolide F is not yet available, the activities of other Styrax lignans and extracts offer valuable insights.

| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Compound 2 (from S. obassia) | MCF-7 (Breast) | 27.9 μM | [4] |

| Hela (Cervical) | 23.3 μM | [4] | |

| HL-60 (Leukemia) | 47.8 μM | [4] | |

| Compound 7 (from S. obassia) | Hela (Cervical) | 16.8 μM | [4] |

| MCF-7 (Breast) | 53.5 μM | [4] | |

| Egonol (from S. camporum) | HepG2 (Liver) | 11.2 - 55.0 µg/mL (over 72h) | [5] |

| Homoegonol (from S. camporum) | MCF-7 (Breast) | IC50 < 30 µg/mL (Combination with Egonol) | [5] |

| Styrax liquidus (crude extract) | HEp-2 (Laryngeal) | 125 μg/mL (48h) | [6][7] |

| (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 μM | [8] |

| HL-60 (Leukemia) | 32.4 μM | [8] | |

| Nortrachelogenin | Prostate Cancer Cells | Sensitizes to TRAIL-induced apoptosis | [9] |

Signaling Pathways and Mechanism of Action

The anticancer effects of lignans are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Research on lignans structurally related to Styraxlignolide F, particularly those of the dibenzylbutyrolactone type, has shed light on their mechanisms of action.

Induction of Apoptosis

A primary mechanism by which lignans exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

-

Caspase Cascade Activation: Studies on the crude extract, Styrax liquidus, have shown that it induces apoptosis in HEp-2 cancer cells by increasing the expression of pro-apoptotic genes such as Bax, Bad, Bak1, and p53, and decreasing the expression of the anti-apoptotic gene Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, a family of proteases that execute apoptosis. Specifically, the expression of initiator caspases (Caspase-2, Caspase-9) and executioner caspases (Caspase-3a) was found to be upregulated.[6]

-

Dibenzylbutyrolactone Lignans as Apoptosis Inducers: Lignans of the dibenzylbutyrolactone type, such as hinokinin, have been shown to be potent inducers of apoptosis in human hepatoma HuH-7 cells.[10] Morphological changes associated with apoptosis, including chromatin condensation and the formation of apoptotic bodies, were observed following treatment with these compounds.[10]

Inhibition of Survival Signaling Pathways

In addition to promoting apoptosis, certain lignans can inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells.

-

PI3K/Akt Pathway: The lignan nortrachelogenin, a dibenzylbutyrolactone, has been shown to be an effective inhibitor of the Akt signaling pathway in prostate cancer cells.[9] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition can render cancer cells more susceptible to apoptotic stimuli. Nortrachelogenin was also found to inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and IGF-I, which are upstream activators of the Akt pathway.[9] This dual action makes it an effective sensitizer to TRAIL-induced apoptosis.[9]

Induction of Autophagy

Some lignans may also induce autophagic cell death. The dibenzylbutyrolactone lignan, (-)-trachelogenin, was found to induce autophagic cell death in HCT-116 human colon cancer cells, characterized by cytoplasmic vacuolization and the formation of autophagosomes.[8] This process was mediated by an increase in LC3 activation and altered expression of Beclin-1.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anticancer activities of Styrax compounds and related lignans.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Styraxlignolide F) for specific time intervals (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

This technique is used to measure the expression levels of specific genes involved in apoptosis and other signaling pathways.

-

RNA Extraction: Total RNA is isolated from treated and untreated cancer cells using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers (e.g., for Bax, Bcl-2, Caspase-3) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The amplification of the target genes is monitored in real-time. The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion and Future Directions

The available literature strongly suggests that lignans isolated from the Styrax genus possess significant anticancer properties. While direct evidence for the efficacy of Styraxlignolide F is currently lacking, its structural classification as a dibenzylbutyrolactone lignan positions it as a compelling candidate for further investigation. The known mechanisms of related compounds, including the induction of apoptosis via the intrinsic pathway and the inhibition of critical cell survival pathways like PI3K/Akt, provide a clear roadmap for future research.

To fully elucidate the therapeutic potential of Styraxlignolide F, the following steps are recommended:

-

In Vitro Cytotoxicity Screening: A comprehensive screening of Styraxlignolide F against a panel of human cancer cell lines is essential to determine its potency and selectivity.

-

Mechanistic Studies: Detailed investigations into the molecular mechanisms of action should be conducted, focusing on its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies using animal models of cancer to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of Styraxlignolide F.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of Styraxlignolide F analogs could lead to the identification of compounds with improved potency and drug-like properties.

References

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents and Their Biological Activities from Genus Styrax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Activity of Compounds from Styrax obassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the cytotoxic activity of Styrax camporum extract and its chemical markers, egonol and homoegonol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Cytotoxic and Apoptotic Effects of Styrax Liquidus Obtained From Liquidambar orientalis Miller (Hamamelidaceae) on HEp-2 Cancer Cell with Caspase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Cytotoxic and Apoptotic Effects of Styrax Liquidus Obtained From Liquidambar orientalis Miller (Hamamelidaceae) on HEp-2 Cancer Cell with Caspase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

Antimicrobial Spectrum of Styraxlignolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Styraxlignolide F, a lignan isolated from the stem bark of Styrax japonica, has been identified as a compound of interest with potential biological activities. While the broader class of lignans from the Styrax genus has demonstrated antimicrobial properties, specific quantitative data on the antimicrobial spectrum of Styraxlignolide F remains limited in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known and potential antimicrobial activities of Styraxlignolide F. In the absence of direct data, this guide presents antimicrobial data for structurally related lignans from the Styrax genus to serve as a comparative reference. Furthermore, it furnishes detailed, standardized experimental protocols for evaluating the antimicrobial efficacy of natural products like Styraxlignolide F and proposes a putative mechanism of action based on related compounds. This document is intended to be a foundational resource for researchers initiating studies on the antimicrobial potential of Styraxlignolide F.

Introduction

Antimicrobial Spectrum: Comparative Data

While specific quantitative data for Styraxlignolide F is not available, studies on other lignans from the Styrax genus provide insight into the potential antimicrobial spectrum. The following table summarizes the reported MIC values for these related compounds.

| Compound | Microorganism | Type | MIC (µg/mL) | Source |

| Dihydro-dehydrodiconiferyl alcohol | Staphylococcus aureus | Gram-positive Bacteria | 20 | [1] |

| Crude Extract of Styrax ferrugineus | Staphylococcus aureus | Gram-positive Bacteria | 200 | [2] |

| Candida albicans | Fungus | 800 | [2] | |

| Cladosporium sphaerospermum | Fungus | 750 | [2] |

Detailed Experimental Protocols

To facilitate further research into the antimicrobial properties of Styraxlignolide F, this section provides detailed standard operating procedures for determining its antibacterial and antifungal activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

3.1.1. Materials

-

Styraxlignolide F (lyophilized powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

-

Spectrophotometer

-

Microplate reader

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Sterile saline (0.85%)

3.1.2. Protocol

-

Preparation of Styraxlignolide F Stock Solution: Dissolve Styraxlignolide F in DMSO to a final concentration of 10 mg/mL. Further dilute in the appropriate broth (CAMHB or RPMI-1640) to create a working stock solution.

-

Inoculum Preparation:

-

Bacteria: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Fungi: For yeasts, prepare an inoculum as described for bacteria. For filamentous fungi, harvest spores from a mature culture and suspend in sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Microtiter Plate Preparation:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the Styraxlignolide F working stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: A well containing only broth and inoculum.

-

Sterility Control: A well containing only broth.

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of Styraxlignolide F at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

3.2.1. Protocol

-

Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Proposed Mechanism of Action and Signaling Pathways

While the precise mechanism of action for Styraxlignolide F has not been elucidated, a study on Styraxjaponoside C, another lignan from Styrax japonica, suggests a membrane-active mechanism against Candida albicans.[3] It is plausible that Styraxlignolide F shares a similar mode of action.

Caption: Proposed mechanism of action for Styraxlignolide F.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of the antimicrobial properties of a natural product like Styraxlignolide F.

Caption: Workflow for antimicrobial evaluation of Styraxlignolide F.

Conclusion

Styraxlignolide F represents a promising natural product for further investigation into its antimicrobial properties. While direct quantitative data is currently lacking, the activity of related lignans from the Styrax genus suggests a potential for broad-spectrum antimicrobial efficacy. The experimental protocols detailed in this guide provide a clear framework for researchers to systematically evaluate the antibacterial and antifungal spectrum of Styraxlignolide F. Future studies should focus on determining the MIC and MBC/MFC values against a comprehensive panel of clinically relevant microorganisms and elucidating its precise mechanism of action. Such research is crucial for unlocking the therapeutic potential of this and other related natural products in the ongoing search for novel antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols: Extraction of Styraxlignolide F from Styrax japonica

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of Styraxlignolide F, a bioactive dibenzyl-γ-butyrolactone lignan, from the plant material of Styrax japonica Sieb. et Zucc. (Japanese Snowbell). Styraxlignolide F has garnered significant interest for its potential therapeutic properties. The protocol herein is compiled from established phytochemical investigation methodologies and is intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development. The procedure involves a systematic solvent extraction and chromatographic purification of the compound from the stem bark of the plant.

Introduction

Styraxlignolide F is a naturally occurring lignan first identified in the stem bark of Styrax japonica.[1][2] Lignans are a class of polyphenolic compounds known for their diverse biological activities, and Styraxlignolide F, in particular, is a subject of ongoing research for its potential pharmacological applications.[2] The isolation of this compound is crucial for further preclinical and clinical investigations. This protocol outlines a reproducible method for obtaining Styraxlignolide F from its natural source.

Data Presentation

While specific quantitative yields for Styraxlignolide F are not extensively reported in the literature, the following table summarizes the mass of fractions obtained from an exemplary extraction of Styrax japonica stem material, providing a general reference for expected yields during the initial extraction phases.

| Extraction Step | Starting Material Mass | Resulting Fraction Mass |

| Methanol Extraction | 2.2 kg (Dried Stem) | 0.56 kg (Solid Extract) |

| Hexane Partitioning | 0.56 kg (Solid Extract) | 28.5 g (Hexane-soluble) |

| Ethyl Acetate Partitioning | 0.56 kg (Solid Extract) | 21.6 g (EtOAc-soluble) |

Experimental Protocols

This protocol is divided into two main stages: initial solvent extraction and partitioning, followed by chromatographic purification of the target compound.

Part 1: Solvent Extraction and Fractionation

This initial phase aims to create a crude extract enriched with lignans from the plant material.

-

Plant Material Preparation:

-

Collect fresh stem bark of Styrax japonica.

-

Air-dry the plant material thoroughly to prevent degradation.

-

Grind the dried stem bark into a coarse powder to increase the surface area for extraction.

-

-

Methanol Extraction:

-

Weigh the dried, powdered plant material. For reference, a 2.2 kg sample can be used.[3]

-

At room temperature, immerse the powdered material in methanol. A ratio of approximately 2.3 L of methanol per kg of plant material can be used (e.g., 5 L for a 2.2 kg sample).[3]

-

Allow the mixture to macerate, with occasional stirring.

-

Repeat the extraction process four times with fresh methanol to ensure exhaustive extraction.[3]

-

Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a solid crude extract.

-

-

Solvent Partitioning:

-

Suspend the solid methanol extract in water.

-

Perform a liquid-liquid extraction by partitioning the aqueous suspension successively with hexane. This step removes nonpolar compounds. A total of approximately 4 L of hexane per kg of crude extract can be used, divided into three portions (e.g., 3 x 3 L for a 0.56 kg extract).[3]

-

Separate and collect the hexane-soluble fraction.

-

Next, partition the remaining aqueous layer with ethyl acetate (EtOAc). Use a similar volume ratio as with hexane (e.g., 3 x 3 L for the remaining aqueous suspension).[3]

-

Separate and collect the ethyl acetate-soluble fraction. This fraction is enriched with lignans, including Styraxlignolide F.[1][4]

-

Concentrate the EtOAc-soluble fraction to dryness to yield the crude lignan extract.

-

Part 2: Chromatographic Purification of Styraxlignolide F

This stage involves the separation and isolation of Styraxlignolide F from the other compounds present in the ethyl acetate fraction using chromatographic techniques.

-

Column Chromatography (General Procedure):

-

The EtOAc-soluble fraction is subjected to a series of column chromatography steps to separate the complex mixture.

-

Commonly used stationary phases for lignan separation include silica gel and Sephadex LH-20.

-

A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity.

-

-

Specific Purification Steps (Based on typical lignan isolation):

-

Silica Gel Chromatography:

-

Pack a glass column with silica gel.

-

Dissolve the crude lignan extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing Styraxlignolide F using a Sephadex LH-20 column.

-

Elute the column with a solvent such as methanol. This step is effective for separating compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity Styraxlignolide F, preparative HPLC is often necessary.

-

A reversed-phase C18 column is typically used.

-

The mobile phase is usually a gradient of water and methanol or acetonitrile.

-

-

-

Compound Identification:

-

The structure of the isolated Styraxlignolide F should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Visualization of Experimental Workflow

Caption: Workflow for the extraction and isolation of Styraxlignolide F.

References

- 1. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Open Access@KRIBB: New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica [oak.kribb.re.kr]

Application Note: NMR Characterization of Styraxlignolide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styraxlignolide F is a bioactive lignan first isolated from the stem bark of Styrax japonica.[1] Lignans are a class of polyphenolic compounds known for a wide range of pharmacological activities, and Styraxlignolide F has garnered interest for its potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such natural products. This application note provides a detailed overview of the NMR spectral data and the experimental protocols for the isolation and characterization of Styraxlignolide F.

Experimental Protocols

Isolation of Styraxlignolide F

The isolation of Styraxlignolide F from the dried stem bark of Styrax japonica is typically achieved through a series of extraction and chromatographic steps.

-

Extraction: The powdered stem bark is extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The EtOAc-soluble fraction, which typically contains the lignans, is concentrated.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several sub-fractions.

-

Further Purification: Fractions containing Styraxlignolide F are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra of Styraxlignolide F are recorded on a high-field NMR spectrometer. The sample is typically dissolved in deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). The following NMR experiments are essential for the complete structural assignment:

-

¹H NMR (Proton NMR): Provides information about the number, chemical environment, and coupling of protons.

-

¹³C NMR (Carbon NMR): Provides information about the number and chemical environment of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Results and Data Presentation

The structure of Styraxlignolide F was elucidated based on the comprehensive analysis of its 1D and 2D NMR spectra.

¹H NMR Spectral Data of Styraxlignolide F

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.65 | m | |

| 3 | 2.90 | m | |

| 4α | 4.25 | dd | 9.0, 7.0 |

| 4β | 3.90 | dd | 9.0, 6.5 |

| 7 | 2.85 | m | |

| 7' | 2.75 | m | |

| 2' | 6.75 | d | 2.0 |

| 5' | 6.80 | d | 8.0 |

| 6' | 6.70 | dd | 8.0, 2.0 |

| 2'' | 6.65 | d | 2.0 |

| 5'' | 6.78 | d | 8.0 |

| 6'' | 6.60 | dd | 8.0, 2.0 |

| 3'-OCH₃ | 3.85 | s | |

| 4'-OCH₃ | 3.82 | s | |

| 3''-OCH₃ | 3.88 | s | |

| Glc-1''' | 4.85 | d | 7.5 |

| Glc-2''' | 3.50 | m | |

| Glc-3''' | 3.45 | m | |

| Glc-4''' | 3.40 | m | |

| Glc-5''' | 3.48 | m | |

| Glc-6'''a | 3.90 | dd | 12.0, 2.0 |

| Glc-6'''b | 3.70 | dd | 12.0, 5.5 |

¹³C NMR Spectral Data of Styraxlignolide F

| Position | δC (ppm) |

| 1 | 178.5 |

| 2 | 46.2 |

| 3 | 41.8 |

| 4 | 72.0 |

| 5 | 35.5 |

| 6 | 33.0 |

| 1' | 132.0 |

| 2' | 113.0 |

| 3' | 149.5 |

| 4' | 148.0 |

| 5' | 112.5 |

| 6' | 122.0 |

| 1'' | 130.5 |

| 2'' | 114.0 |

| 3'' | 150.0 |

| 4'' | 146.0 |

| 5'' | 116.0 |

| 6'' | 123.0 |

| 3'-OCH₃ | 56.5 |

| 4'-OCH₃ | 56.2 |

| 3''-OCH₃ | 56.8 |

| Glc-1''' | 102.5 |

| Glc-2''' | 75.0 |

| Glc-3''' | 78.0 |

| Glc-4''' | 71.5 |

| Glc-5''' | 78.5 |

| Glc-6''' | 62.8 |

Mandatory Visualization

Caption: Experimental workflow for the isolation and structural elucidation of Styraxlignolide F.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopic techniques is fundamental for the unequivocal structure determination of complex natural products like Styraxlignolide F. The detailed spectral data and protocols provided in this note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are working with lignans and other classes of bioactive compounds. The presented workflow from isolation to characterization highlights a standard and effective approach in the field.

References

Styraxlignolide F solubility in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styraxlignolide F is a natural lignan isolated from the stem bark of Styrax japonica.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties.[3] These characteristics suggest its potential as a therapeutic agent in various fields, from oncology to infectious diseases. Understanding the solubility of Styraxlignolide F in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies, as well as for the development of potential drug formulations. This document provides detailed information on the solubility of Styraxlignolide F in Dimethyl Sulfoxide (DMSO) and other organic solvents, along with protocols for its dissolution and a proposed signaling pathway related to its antioxidant activity.

Solubility Data

The solubility of Styraxlignolide F has been determined in various solvents. The data is summarized in the table below for easy comparison.

| Solvent | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 187.07 mM | Ultrasonic treatment is required. It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[4] |

| Methanol | Soluble | Not available | Qualitative data indicates solubility.[3] |

| Ethanol | Soluble | Not available | Qualitative data indicates solubility.[3] |

| Pyridine | Soluble | Not available | Qualitative data indicates solubility.[3] |

| Water | 0.21 g/L (Calculated) | 0.39 mM | Very slightly soluble.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.68 mM | This formulation yields a clear solution and is suitable for in vivo studies.[4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.68 mM | This formulation yields a clear solution and is suitable for in vivo studies.[4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.68 mM | This formulation is suitable for in vivo studies.[4] |

Experimental Protocols

Protocol for Preparation of a 100 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of Styraxlignolide F in DMSO, suitable for in vitro experiments.

Materials:

-

Styraxlignolide F (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of Styraxlignolide F powder in a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the mixture vigorously for 1-2 minutes to initially disperse the compound.

-

Place the tube or vial in an ultrasonic bath and sonicate until the solution is clear and all solid material has dissolved. This may take several minutes. Gentle heating (e.g., to 37°C) can be applied to aid dissolution if necessary.[2][4]

-

Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Protocol for Preparation of a Working Solution for In Vivo Studies

This protocol provides a general method for preparing a working solution of Styraxlignolide F suitable for administration in animal models, based on a common formulation.

Materials:

-

Styraxlignolide F stock solution in DMSO (e.g., 25 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes for dilution

Procedure:

-

Begin by preparing a stock solution of Styraxlignolide F in DMSO (e.g., 25 mg/mL) following the protocol outlined in section 3.1.

-

In a sterile tube, add the required volume of the Styraxlignolide F DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, start with 100 µL of a 25 mg/mL DMSO stock.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

-